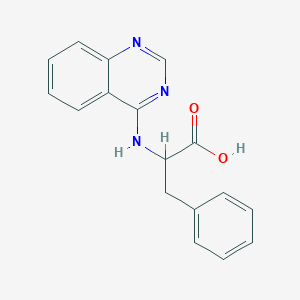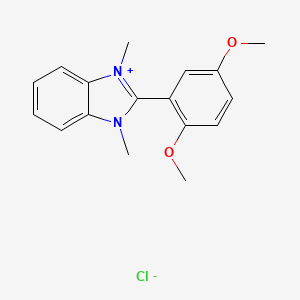
N-4-quinazolinylphenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-4-quinazolinylphenylalanine, also known as QPA, is a compound that has gained attention in recent years due to its potential applications in scientific research. QPA is a modified amino acid that contains a quinazoline ring, which makes it unique compared to other amino acids.
Aplicaciones Científicas De Investigación
N-4-quinazolinylphenylalanine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the function of glutamate receptors, which are involved in synaptic transmission and plasticity. This compound can be used to selectively modify the function of these receptors, allowing researchers to study their role in various physiological processes.
Mecanismo De Acción
N-4-quinazolinylphenylalanine acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor and a reduction in synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the amplitude of NMDA receptor-mediated synaptic currents, reduce the number of NMDA receptor-mediated synaptic events, and decrease the frequency of miniature excitatory postsynaptic currents. This compound has also been shown to have neuroprotective effects in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-4-quinazolinylphenylalanine has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, which allows for precise modulation of receptor activity. It has also been shown to have good solubility in aqueous solutions, which makes it easy to use in experiments. However, this compound has limitations as well. It has a relatively short half-life, which means that it must be used quickly after synthesis. It is also relatively expensive compared to other compounds that can be used to study glutamate receptors.
Direcciones Futuras
There are several future directions for the study of N-4-quinazolinylphenylalanine. One possible direction is the development of new synthesis methods that can produce this compound more efficiently and cost-effectively. Another direction is the exploration of this compound's potential applications in other areas of scientific research, such as cancer biology and immunology. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential for clinical applications.
Métodos De Síntesis
N-4-quinazolinylphenylalanine can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-nitroaniline with phenylalanine methyl ester. The resulting product is then subjected to reduction and cyclization reactions to form this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Propiedades
IUPAC Name |
3-phenyl-2-(quinazolin-4-ylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(22)15(10-12-6-2-1-3-7-12)20-16-13-8-4-5-9-14(13)18-11-19-16/h1-9,11,15H,10H2,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKPIKDYYKMLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[3-({[(4-methoxyphenyl)acetyl]amino}methyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5220182.png)


![ethyl 4-[(4-hydroxyphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate hydrochloride](/img/structure/B5220199.png)
![N-benzyl-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5220206.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5220212.png)
![4-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5220235.png)
![2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol](/img/structure/B5220237.png)

![3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5220251.png)

![1-ethyl-17-(3-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5220262.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5220265.png)
